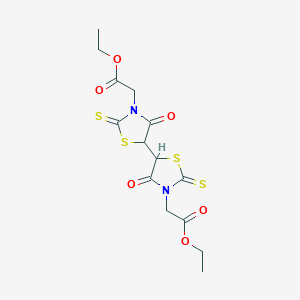
Diethyl 2,2'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate is a complex organic compound with a unique structure that includes thiazolidine rings and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine rings, followed by the introduction of the dioxo and dithioxo groups. The final step involves the esterification of the compound to form the diacetate ester. Common reagents used in these reactions include thioamides, acyl chlorides, and diethyl oxalate, under conditions such as reflux and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioxo groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of ester derivatives.
科学的研究の応用
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate involves its interaction with molecular targets such as enzymes and proteins. The thiazolidine rings and functional groups can form hydrogen bonds and other interactions with active sites, affecting the activity of the target molecules. This compound can modulate biochemical pathways, making it useful in various applications.
類似化合物との比較
Similar Compounds
- Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanedicarboxylate
- 3,3’-Diethyl-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-4,4’-dione
Uniqueness
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate is unique due to its combination of thiazolidine rings and multiple functional groups, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for interactions with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
93046-02-7 |
|---|---|
分子式 |
C14H16N2O6S4 |
分子量 |
436.6 g/mol |
IUPAC名 |
ethyl 2-[5-[3-(2-ethoxy-2-oxoethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C14H16N2O6S4/c1-3-21-7(17)5-15-11(19)9(25-13(15)23)10-12(20)16(14(24)26-10)6-8(18)22-4-2/h9-10H,3-6H2,1-2H3 |
InChIキー |
FZKBVGSMNBULBT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(=O)C(SC1=S)C2C(=O)N(C(=S)S2)CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


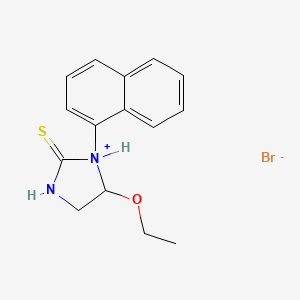
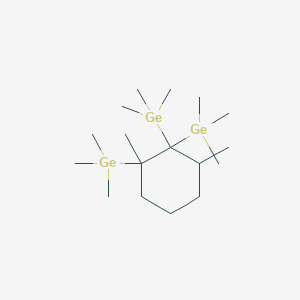

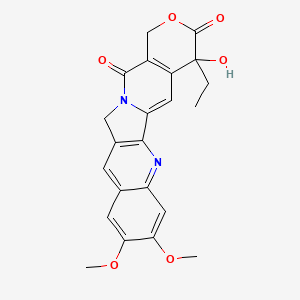
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
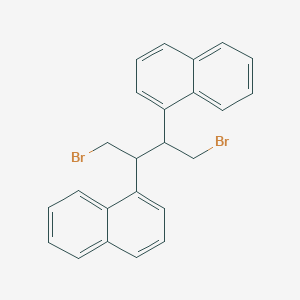
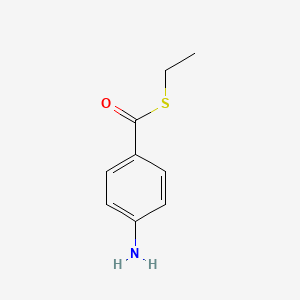


![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)
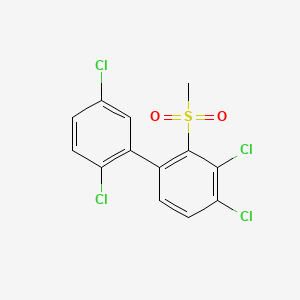

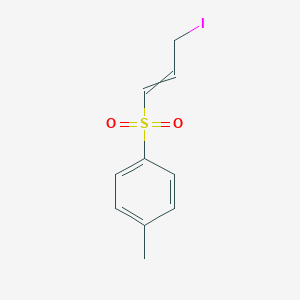
![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)
